Lipophilicity (XLogP3) Differentiation: Intermediate LogP Balances Permeability and Solubility
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate exhibits an XLogP3 value of 1.2 [1], which is intermediate between the more hydrophilic tert-butyl carbamate analog (XLogP3 = 0.7) [2] and the more lipophilic 6-benzyl regioisomer (XLogP3 = 1.3) [3]. This 0.5 log unit difference from the Boc analog places the compound in a more favorable lipophilicity range for balancing membrane permeability with aqueous solubility, a key determinant of oral bioavailability and cell-based assay performance in early-stage drug discovery campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: 0.7; 6-Benzyl-2,6-diazaspiro[3.4]octane: 1.3 |
| Quantified Difference | +0.5 log units vs. Boc analog; -0.1 log units vs. 6-benzyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14 and 2025.09.15) |
Why This Matters
Optimal lipophilicity (XLogP3 1-3) correlates with improved drug-likeness and reduced attrition in lead optimization.
- [1] PubChem. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Compound Summary. CID 71743481. Accessed April 2026. View Source
- [2] PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Compound Summary. CID 49757941. Accessed April 2026. View Source
- [3] PubChem. 6-Benzyl-2,6-diazaspiro[3.4]octane. Compound Summary. CID 15107448. Accessed April 2026. View Source
